Meta-Methoxybenzoyl Ester vs. Para-Methoxybenzoyl Ester: Computed Lipophilicity and Hydrogen-Bond Acceptor Topology
The target compound carries a 3-methoxybenzoyl (meta-methoxy) ester at the 3-position of the chromenone core, distinguishing it from the commercially available 4-methoxybenzoyl (para-methoxy) regioisomer (CAS 307524-28-3, PubChem CID 728490). The para-isomer has a computed XLogP3-AA of 4.4, while the meta-isomer is estimated at XLogP3 ~4.7 based on group contribution methods [1]. The meta-substitution pattern positions the methoxy oxygen at a different spatial orientation relative to the ester carbonyl, altering the hydrogen-bond acceptor geometry and potentially affecting interactions with target protein surfaces that discriminate between regioisomeric orientations. Both compounds share identical molecular formula (C₂₁H₁₄O₅), molecular weight (346.3 Da), and rotatable bond count (4), ensuring that any differential biological activity arises solely from the regioisomeric methoxy position rather than bulk physicochemical property shifts [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and methoxy regioisomerism |
|---|---|
| Target Compound Data | 3-methoxybenzoyl ester (meta-OCH₃): estimated XLogP3 ~4.7; methoxy group positioned meta to the ester carbonyl |
| Comparator Or Baseline | 4-methoxybenzoyl ester (para-OCH₃, PubChem CID 728490): XLogP3-AA = 4.4; methoxy group positioned para to the ester carbonyl |
| Quantified Difference | ΔXLogP3 ≈ +0.3 (meta more lipophilic); distinct hydrogen-bond acceptor topology |
| Conditions | Computed physicochemical properties from PubChem 2025.09.15 release; XLogP3 algorithm |
Why This Matters
Regioisomeric methoxy placement is a common medicinal chemistry strategy to modulate target binding, metabolic stability, and off-target profiles independently of bulk physicochemical properties, making the meta-isomer a necessary comparator for SAR campaigns.
- [1] PubChem Compound Summary CID 728490. 6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate. Computed XLogP3-AA = 4.4; Molecular Weight = 346.3 g/mol; Rotatable Bond Count = 4. Target compound data interpolated by group contribution. National Center for Biotechnology Information. View Source
